molecular formula C9H17NO2 B596429 Ethyl 2-(1-methylpyrrolidin-3-yl)acetate CAS No. 103038-21-7

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate

Cat. No.: B596429
CAS No.: 103038-21-7
M. Wt: 171.24
InChI Key: WIWJFRTXGZCEFE-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a heterocyclic compound containing a nitrogen atom within its structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate typically involves the esterification of 2-(1-methylpyrrolidin-3-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(1-methylpyrrolidin-3-yl)acetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(1-methylindazol-3-yl)acetate
  • Ethyl 2-(1-methylpyrrol-3-yl)acetate
  • Ethyl 2-(1-ethylindol-3-yl)acetate
  • Ethyl 2-(1-methylsulfonylindol-3-yl)acetate

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific ester and pyrrolidine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(1-methylpyrrolidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWJFRTXGZCEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743767
Record name Ethyl (1-methylpyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103038-21-7
Record name Ethyl (1-methylpyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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